molecular formula C10H15NO3 B13483520 methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate

methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate

Cat. No.: B13483520
M. Wt: 197.23 g/mol
InChI Key: SNKPKPDVRHEYCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-oxo-9-azabicyclo[331]nonane-3-carboxylate is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a radical cyclization approach, where a precursor compound undergoes a radical-induced ring closure to form the bicyclic structure . Another method involves the use of a SmI2-mediated radical cyclization protocol, which has been found effective for enabling the desired ring closure .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction yields alcohols.

Scientific Research Applications

Methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate exerts its effects involves its interaction with specific molecular targets. For example, in oxidation reactions, the compound acts as a substrate for catalytic systems that facilitate the transfer of oxygen atoms to form carbonyl compounds . The pathways involved include radical-mediated processes and catalytic cycles that enhance the efficiency of the reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate is unique due to its specific bicyclic structure and the presence of a ketone group, which allows it to participate in a variety of chemical reactions. Its versatility in synthetic applications and potential biological activities make it a valuable compound in research and industry.

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate

InChI

InChI=1S/C10H15NO3/c1-14-10(13)6-2-7-4-9(12)5-8(3-6)11-7/h6-8,11H,2-5H2,1H3

InChI Key

SNKPKPDVRHEYCW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2CC(=O)CC(C1)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.